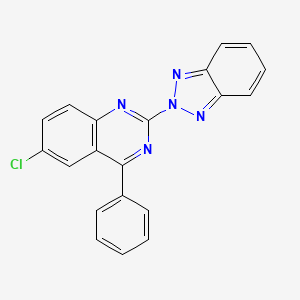

2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline” is a chemical compound with the molecular formula C20H12ClN5 and a molecular weight of 357.8. It is a derivative of Benzotriazole, a class of compounds that have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Molecular Structure Analysis

The molecular structure of “2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline” is based on the benzotriazole scaffold, which is a heterocyclic compound with two nitrogen atoms in a five-membered ring fused to a benzene ring . The benzotriazole moiety is connected to a quinazoline ring, which is a type of organic compound that consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .科学的研究の応用

Photostabilization of Industrial Materials

- UV-326 , which is 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a benzotriazole-based UV absorber. It finds application in photostabilizing industrial materials. Specifically, it absorbs harmful UV radiation at wavelengths around 290 nm, thereby protecting polymers, plastics, and other materials from photochemical degradation .

Antibacterial Enhancement in Pharmaceuticals

- The introduction of a 2-aminobenzotriazole group in certain pharmaceutical compounds has shown promise. For instance, levofloxacin, an antibiotic, was modified by incorporating this group. The resulting compound exhibited improved antibacterial behavior, possibly due to interactions with target enzymes or direct penetration into bacteria .

Synthesis of Nitrogen Heterocycles

- The benzotriazole moiety has been successfully applied to the synthesis of six-membered nitrogen heterocycles . Notably, it has been used in the preparation of 2-vinylpiperidines and may find further utility in the synthesis of pyrrolidine and piperidine alkaloids .

UV Stabilization in Plastics

- UV-327 , or 2-(5-chloro-benzotriazol-2-yl)-4,6-di-(tert-butyl)phenol, serves as a benzotriazole UV stabilizer (BUVS). It is commonly employed in various plastic products to shield them from harmful UV radiation. However, there are ongoing concerns about potential adverse health effects, as residues of UV-327 and other BUVSs have been detected .

Biological and Pharmaceutical Synthesis

- Benzotriazole, as a versatile synthetic auxiliary, has been extensively explored for the synthesis of both natural and synthetic molecules. Its applications span diverse areas of biological and pharmaceutical importance .

将来の方向性

The future directions for the study and application of “2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline” and similar compounds could include further exploration of their biological properties and potential applications in medicinal chemistry and material sciences . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.

作用機序

Target of Action

Benzotriazole derivatives have been known to bind with enzymes and receptors in biological systems . They exhibit diverse biological and pharmacological activities due to their similarities with many natural and synthetic molecules with known biological activities .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, making them susceptible to bind with enzymes and receptors in biological systems . This interaction activates the molecule towards numerous transformations .

Biochemical Pathways

Benzotriazole derivatives have been known to exhibit diverse biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzotriazole derivatives are known for their stability and ease of introduction into molecules, suggesting potential bioavailability .

Result of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

Benzotriazole derivatives have been used as uv absorbers or stabilizers in various materials to protect them from the harmful effects of uv radiation , suggesting that they may be influenced by environmental factors such as light exposure.

特性

IUPAC Name |

2-(benzotriazol-2-yl)-6-chloro-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-24-17-8-4-5-9-18(17)25-26/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQNTDUVUKTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4N=C5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2767069.png)

![3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2767072.png)

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)

![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)

![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2767083.png)